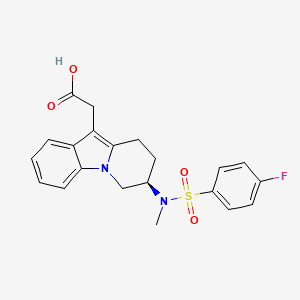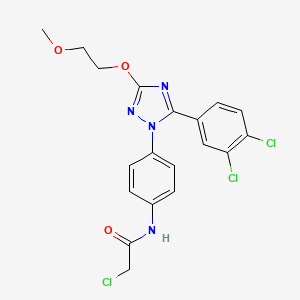
MK-7246
Übersicht
Beschreibung
CRTH2 antagonists are a class of compounds that inhibit the chemoattractant receptor-homologous molecule expressed on type 2 helper T cells. This receptor is a G-protein coupled receptor that plays a crucial role in the chemotaxis of type 2 helper T cells, eosinophils, and basophils, which are involved in inflammatory responses. CRTH2 antagonists are primarily investigated for their potential in treating inflammatory diseases such as asthma, allergic rhinitis, and eosinophilic esophagitis .
Wissenschaftliche Forschungsanwendungen
CRTH2-Antagonisten haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeuge zur Untersuchung der Rolle von CRTH2 in verschiedenen chemischen Wegen und Reaktionen.
Biologie: Untersucht auf ihre Auswirkungen auf die Chemotaxis von Immunzellen und Entzündungsreaktionen.
Medizin: Als potenzielle Behandlungen für entzündliche Erkrankungen wie Asthma, allergische Rhinitis und eosinophile Ösophagitis untersucht
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Wirkstoffe und diagnostischer Werkzeuge.
5. Wirkmechanismus
CRTH2-Antagonisten üben ihre Wirkung aus, indem sie an den auf Typ-2-Helfer-T-Zellen exprimierten chemoattraktiven Rezeptor-homologen Molekül (CRTH2) binden und so die Interaktion des Rezeptors mit seinem natürlichen Liganden, Prostaglandin D2, blockieren. Diese Hemmung verhindert die Aktivierung und Chemotaxis von Typ-2-Helfer-T-Zellen, Eosinophilen und Basophilen, wodurch Entzündungen und damit verbundene Symptome reduziert werden .
Ähnliche Verbindungen:
Fevipiprant: Ein weiterer CRTH2-Antagonist, der zur Behandlung von Asthma untersucht wird.
Timapiprant: Untersucht auf sein Potenzial, die Lungenfunktion zu verbessern und Asthmaexazerbationen zu reduzieren.
Einzigartigkeit: CRTH2-Antagonisten sind einzigartig in ihrer spezifischen Zielsetzung des auf Typ-2-Helfer-T-Zellen exprimierten chemoattraktiven Rezeptor-homologen Moleküls (CRTH2), das eine kritische Rolle bei der Typ-2-Entzündung spielt. Diese Spezifität macht sie zu vielversprechenden Kandidaten für die Behandlung von Krankheiten, die durch Typ-2-Helfer-T-Zell-vermittelte Entzündungen gekennzeichnet sind .
Wirkmechanismus
Target of Action
MK-7246, also known as X0LHZ71TLK, is a potent and selective antagonist of the Chemoattractant Receptor-Homologous Molecule Expressed on T-Helper Type 2 Cells (CRTH2) . CRTH2 is a G protein-coupled receptor that plays a significant role in modulating inflammatory responses in various conditions such as asthma, allergic rhinitis, and atopic dermatitis .
Mode of Action
This compound interacts with CRTH2 in a reversible manner . It exhibits high selectivity over all prostanoid receptors as well as 157 other receptors and enzymes . As a full antagonist, it blocks the action of endogenously expressed CRTH2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the inflammatory response pathway mediated by CRTH2 . By blocking CRTH2, this compound can modulate the inflammatory responses that are typically seen in conditions like asthma, allergic rhinitis, and atopic dermatitis .
Pharmacokinetics
This compound demonstrates good oral bioavailability and metabolic stability in various animal species . It has been found that genetic polymorphisms in UGT2B17, the major enzyme responsible for this compound metabolism, can dramatically affect the pharmacokinetics of this compound . Individuals with the UGT2B17*2/*2 genotype, who possess no UGT2B17 protein, had significantly greater mean dose-normalized values of area under the plasma concentration–time curve (AUC) and peak concentration of this compound .
Result of Action
The primary result of this compound’s action is the blockade of CRTH2 on eosinophils in monkeys and sheep . This blockade significantly reduces antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep . In addition, this compound has been radiolabeled for preclinical evaluation using cell lines, mice, rats, and human pancreatic cells .
Action Environment
The action of this compound can be influenced by genetic factors, specifically the presence of certain polymorphisms in the UGT2B17 gene . These genetic variations can lead to dramatic differences in the pharmacokinetics of this compound, affecting its bioavailability and metabolic stability
Biochemische Analyse
Biochemical Properties
MK-7246 has a high affinity for the human, monkey, dog, rat, and mouse CRTH2 . It interacts with CRTH2 in a reversible manner and exhibits high selectivity over all prostanoid receptors as well as 157 other receptors and enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to yield ex vivo blockade of CRTH2 on eosinophils in monkeys and sheep . It also significantly blocks antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep .
Molecular Mechanism
This compound acts as a full antagonist on recombinant and endogenously expressed CRTH2 . It selectively binds to GPR44 with high affinity and good pharmacokinetic properties .
Temporal Effects in Laboratory Settings
This compound has demonstrated excellent metabolic stability and a fast clearance profile from blood and tissues . This makes it a promising radioactive probe for GPR44-directed PET imaging .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in a pig model and in vitro cell lines . The compound demonstrated mainly hepatobiliary excretion with a clearly defined pancreas, no spillover from adjacent tissues .
Metabolic Pathways
This compound demonstrates good oral bioavailability and metabolic stability in various animal species
Transport and Distribution
It has been shown to exhibit a fast clearance profile from blood and tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CRTH2 antagonists typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For example, the synthesis of a specific CRTH2 antagonist might start with the preparation of a substituted benzene ring, followed by a series of reactions to introduce functional groups such as amines, carboxylic acids, or sulfonamides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of CRTH2 antagonists involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product with the desired purity and quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: CRTH2-Antagonisten unterliegen verschiedenen chemischen Reaktionen, darunter:
Oxidation: Einführung von sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Entfernung von Sauerstoff oder Addition von Wasserstoff.
Substitution: Ersetzen einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Alkylhalogenide oder Sulfonylchloride unter basischen oder sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen eingeführten oder modifizierten funktionellen Gruppen ab. Beispielsweise könnte Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen könnte .
Vergleich Mit ähnlichen Verbindungen
Fevipiprant: Another CRTH2 antagonist investigated for asthma treatment.
Timapiprant: Studied for its potential to improve lung function and reduce asthma exacerbations.
Uniqueness: CRTH2 antagonists are unique in their specific targeting of the chemoattractant receptor-homologous molecule expressed on type 2 helper T cells, which plays a critical role in type 2 inflammation. This specificity makes them promising candidates for treating diseases characterized by type 2 helper T cell-mediated inflammation .
Eigenschaften
IUPAC Name |
2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCAGRAKUAAYDY-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218918-62-7 | |
| Record name | MK-7246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218918627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-7246 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-7246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0LHZ71TLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)






